molecular formula C19H24N4O2 B2534297 4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide CAS No. 2097866-59-4

4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide

Cat. No. B2534297
CAS RN: 2097866-59-4
M. Wt: 340.427
InChI Key: YNKLERWHKGNKSF-UHFFFAOYSA-N
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Description

The compound “6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)­pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo­[3,4-d]­pyrimidin-4-one (PF-04447943)” is a novel PDE9A inhibitor . It has been identified using parallel synthetic chemistry and structure-based drug design (SBDD) and has advanced into clinical trials .


Synthesis Analysis

The synthesis of PF-04447943 was achieved using parallel synthetic chemistry and structure-based drug design (SBDD) . Selectivity for PDE9A over other PDE family members was achieved by targeting key residue differences between the PDE9A and PDE1C catalytic site .

Scientific Research Applications

Enaminones and Enaminonitriles in Heterocyclic Synthesis

Enaminoketones and Enaminonitriles : These compounds are pivotal in synthesizing heterocycles, including pyridine, pyrimidine, and pyrrole derivatives, due to their ambident nucleophilicity and electrophilicity. They serve as versatile intermediates for crafting a variety of biologically relevant and structurally complex heterocycles, underpinning the synthesis of natural products and pharmacologically active compounds (Negri, Kascheres, & Kascheres, 2004).

Quinoline and Pyrimidine Derivatives in Optoelectronics

Functionalized Quinazolines and Pyrimidines : These compounds find applications in optoelectronic materials, highlighting their role in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is significant for creating novel optoelectronic materials, demonstrating the versatility of pyrimidine structures in advanced technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Heterocyclic Compounds in CNS Drug Synthesis

Central Nervous System (CNS) Acting Drugs : Functional chemical groups, including pyrimidines, are identified as potential lead molecules for synthesizing compounds with CNS activity. This research highlights the structural importance of pyrimidine derivatives in developing therapeutic agents targeting CNS disorders (Saganuwan, 2017).

Pyrimidine Derivatives in Biological Sensing

Biologically Significant Pyrimidine Appended Optical Sensors : Pyrimidine derivatives are explored for their potential as exquisite sensing materials, thanks to their capability to form both coordination and hydrogen bonds. This makes them suitable for use as sensing probes in biological applications, showcasing the adaptability of pyrimidine structures in sensor technologies (Jindal & Kaur, 2021).

Mechanism of Action

PF-04447943 is a novel PDE9A inhibitor . It has been reported to elevate central cGMP levels in the brain and CSF of rodents .

Future Directions

The compound PF-04447943 has advanced into clinical trials . It exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . It is a quality pharmacological tool for testing clinical hypotheses in disease states associated with impairment of cGMP signaling or cognition .

properties

IUPAC Name

4-propan-2-yloxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14(2)25-17-8-6-15(7-9-17)18(24)22-13-16-5-3-12-23(16)19-20-10-4-11-21-19/h4,6-11,14,16H,3,5,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKLERWHKGNKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCCN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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